molecular formula C12H15NO3 B3139376 tert-Butyl 4-formamidobenzoate CAS No. 477721-50-9

tert-Butyl 4-formamidobenzoate

Cat. No.: B3139376
CAS No.: 477721-50-9
M. Wt: 221.25 g/mol
InChI Key: DZBLVKGXRPGFAL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-formamidobenzoate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Cyclization

  • The polycondensation characteristics of esters related to Benzoic acid, specifically (octylamino)benzoic acid dimer phenyl esters, have been studied. Different orientations of amino and carbonyl groups in these esters influence the selectivity between polymerization and cyclization. For example, certain orientations lead to the formation of cyclic dimers, while others facilitate polymerization, producing polymers with narrow molecular weight distributions (Yokoyama et al., 2005).

Synthesis of Chemical Compounds

  • Benzoic acid, 4-(formylamino)-, 1,1-dimethylethyl ester, and its related compounds are used in the synthesis of various chemical compounds. For instance, derivatives of this compound were synthesized and fully characterized, displaying reversible acid-base behavior and generating persistent free radicals when oxidized (Bem et al., 2018).

Properties

IUPAC Name

tert-butyl 4-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLVKGXRPGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined tert-butyl 4-aminobenzoate (15.3 g, 79 mmol), DMAP (1.935 g, 15.84 mmol), N-methylmorpholine (15.67 mL, 143 mmol) in DCM (120 mL) and, after cooling to 0° C., slowly added formic acid (9.11 mL, 238 mmol). After stirring for 18 h, the reaction was concentrated and then partitioned with 1N HCl (100 mL) and EtOAc (200 mL). The aqueous layer was extracted with EtOAc (100 mL). The combined organic layer was washed with brine (50 mL) and dried (MgSO4). The desired product was collected as yellow syrup (16 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
15.67 mL
Type
reactant
Reaction Step One
Name
Quantity
1.935 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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